(R)-3-(Methylsulfonyl)piperidine
Description
The (R)-3-(Methylsulfonyl)piperidine Motif: Structural Overview and Research Context
This compound is a chiral piperidine (B6355638) derivative featuring a methylsulfonyl group at the 3-position of the ring, with the stereocenter in the (R)-configuration. chembk.comachemblock.com The methylsulfonyl group is a strong electron-withdrawing group that can participate in hydrogen bonding, influencing the molecule's polarity, solubility, and interactions with biological targets. This particular motif has garnered interest within medicinal chemistry as a key structural component in the development of various therapeutic agents. The precise stereochemistry and the electronic nature of the sulfonyl group make it a valuable building block for creating molecules with specific pharmacological profiles.
Historical Development and Evolution of Methylsulfonylpiperidine Chemistry
The development of medicinal chemistry has a long history, evolving from the use of natural plant extracts to the targeted design and synthesis of new drug molecules. pharmaguideline.com The synthesis of substituted piperidines has been a long-standing area of focus. mdpi.com Early methods often resulted in racemic mixtures, but the increasing understanding of the importance of stereochemistry in drug action drove the development of asymmetric synthetic routes. nih.govsnnu.edu.cn The synthesis of chiral 3-substituted piperidines, in particular, has been a challenging yet crucial endeavor. nih.govacs.orgsnnu.edu.cn The evolution of synthetic methodologies, including catalytic asymmetric hydrogenations and nucleophilic additions to chiral precursors, has enabled access to enantiomerically enriched compounds like this compound. researchgate.netacs.orgorganic-chemistry.org These advancements have been pivotal in exploring the therapeutic potential of this and related chiral piperidine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJLJPZGBKCUKM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300665 | |
| Record name | (3R)-3-(Methylsulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234576-83-0 | |
| Record name | (3R)-3-(Methylsulfonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234576-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-(Methylsulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 3 Methylsulfonyl Piperidine and Analogous Chiral Piperidines
Enantioselective Synthesis Strategies
The demand for enantiopure piperidine (B6355638) derivatives has driven the development of numerous synthetic strategies. These can be broadly categorized into chiral pool approaches, which utilize readily available chiral starting materials, and catalytic asymmetric methods, which employ chiral catalysts to induce stereoselectivity.
Chiral Pool Approaches
Chiral pool synthesis leverages the existing stereochemistry of naturally occurring molecules to construct complex chiral targets. This strategy avoids the need for chiral resolution or asymmetric catalysis by incorporating a pre-existing stereocenter into the final product.
A viable strategy for synthesizing chiral piperidines involves using readily available chiral starting materials derived from nature. L-malic acid, a component of the chiral pool, serves as an effective precursor for the synthesis of complex chiral piperidines. For instance, a multi-step synthesis has been developed to produce N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceutical compounds, starting from L-malic acid. researchgate.net This process involves 16 steps and achieves a total yield of 26% with an enantiomeric excess (ee) greater than 98%. researchgate.net This approach, while lengthy, demonstrates the utility of natural precursors in establishing the absolute stereochemistry of multiple centers in the piperidine ring. The inspiration for such methods often comes from the biosynthesis of piperidine natural products, where enzymes transform precursors like L-lysine into key intermediates such as Δ¹-piperideine. rsc.org
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Transition metal-mediated transformations are particularly powerful in this regard.
Chiral transition metal complexes have been extensively developed for the asymmetric synthesis of piperidines, primarily through the hydrogenation or functionalization of pyridine (B92270) and its derivatives. Rhodium and palladium are among the most successful metals utilized for these transformations.
A significant advancement in the synthesis of chiral piperidines is the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium (B92312) salts. This method allows for the rapid preparation of a variety of chiral piperidines from simple starting materials with high diastereo- and enantioselectivity. nih.govnih.gov The process involves the transfer hydrogenation of a pyridinium salt in the presence of a chiral primary amine. nih.gov The chiral amine, in a key mechanistic step, displaces the nitrogen atom of the pyridine ring to form the chiral piperidine product. nih.gov
This strategy has been successfully applied to N-benzylated 3-substituted pyridinium salts. Using a Rh-JosiPhos catalyst system in the presence of an organic base like triethylamine (B128534) (Et₃N) leads to high enantiomeric excess. unimi.it The base plays a crucial role in achieving high selectivity. unimi.it A mechanistic study involving isotopic labeling has provided evidence that the enantiodetermining step involves a dihydropyridine (B1217469) intermediate. unimi.it
| Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 85 | 88 |
| 4-Fluorophenyl | 84 | 87 |
| 4-Chlorophenyl | 80 | 88 |
| 4-Methoxyphenyl | 82 | 86 |
| 3-Thienyl | 75 | 90 |
| Methyl | 70 | 85 |
Palladium catalysts are also highly effective for the asymmetric hydrogenation of pyridine derivatives. A notable strategy involves an "interrupted pyridine hydrogenation," where a substituted pyridine undergoes partial hydrogenation, and the resulting unsaturated intermediate is trapped by a nucleophile. This approach has been used to synthesize valuable chiral δ-lactams, which are direct precursors to 3-substituted piperidines. nih.gov
In this method, oxazolidinone-substituted pyridines are hydrogenated using a palladium catalyst in the presence of water. The oxazolidinone acts as a traceless chiral auxiliary. The reaction proceeds through an imine intermediate that is hydrolyzed to yield the enantioenriched δ-lactam. nih.gov This process demonstrates high yields and excellent enantioselectivity for a range of substrates, including those with phenyl, ester, and amide functionalities. nih.gov
| Substituent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|
| Phenyl | 85 | 97:3 |
| 4-Fluorophenyl | 82 | 96:4 |
| 4-(Trifluoromethyl)phenyl | 75 | 97:3 |
| 3-Chlorophenyl | 91 | 97:3 |
| Methyl ester | 82 | 96:4 |
| N,N-Dimethylamide | 71 | 96:4 |
Organocatalytic Methods for Piperidine Ring Formation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative for constructing chiral frameworks. For piperidine ring formation, organocatalytic domino reactions are particularly efficient, allowing for the creation of multiple stereocenters in a single step with high enantioselectivity. nih.gov
One prominent strategy involves the use of chiral aminocatalysts, such as O-TMS protected diphenylprolinol, to catalyze a domino Michael addition/aminalization sequence. nih.govacs.org This process typically involves the reaction of an aldehyde with a nitroolefin derivative. The catalyst facilitates a highly stereoselective Michael addition, followed by an intramolecular cyclization (aminalization) to form the polysubstituted piperidine ring. nih.gov This approach can establish up to four contiguous stereocenters in one pot. nih.govacs.org Furthermore, hybrid methodologies combining biocatalysis with organocatalysis have been developed, where an enzyme generates a reactive intermediate that then enters an organocatalytic cascade to build the piperidine structure. ucd.ie
| Catalyst Type | Reaction | Key Features |
| Chiral Primary Amines | Mannich / aza-Michael Cascade | Can be combined with biocatalysis to generate reactive intermediates for the complexity-building Mannich reaction. ucd.ie |
| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Synthesizes polysubstituted piperidines from aldehydes and nitroolefins; forms four contiguous stereocenters with excellent enantioselectivity. nih.govacs.org |
| Aminothiourea (e.g., Takemoto catalyst) | Enantioselective Mannich reaction | Used with N-carbamoyl imines, followed by deallylation, to produce enantiomerically enriched β-amino ketones, which are precursors to 2,6-disubstituted piperidinones. mun.ca |
Biocatalytic Routes: Enzyme-Catalyzed Asymmetric Amination
Biocatalysis provides an environmentally benign and highly selective avenue for the synthesis of chiral amines and their precursors. nih.gov Enzyme-catalyzed reactions, particularly asymmetric aminations, are instrumental in producing enantiopure piperidine derivatives. These methods often operate under mild conditions and can achieve exquisite stereoselectivity. nih.govresearchgate.net
ω-Transaminase Applications in Piperidone Derivatization
Among the enzymes utilized, ω-transaminases (ω-TAs) have gained significant attention for their ability to catalyze the asymmetric amination of prochiral ketones to produce chiral amines. nih.gov This is highly relevant for the synthesis of chiral piperidines, which can be accessed from the corresponding piperidone precursors. The reaction mechanism involves the transfer of an amino group from an amino donor to the ketone substrate, mediated by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.com
There are two primary approaches for using ω-TAs:
Asymmetric Synthesis: A prochiral ketone (e.g., a substituted piperidone) is converted directly into a single enantiomer of the corresponding amine, with a theoretical yield of up to 100%. nih.govalmacgroup.com
Kinetic Resolution: A racemic mixture of a chiral amine is treated with an ω-TA, which selectively deaminates one enantiomer, allowing for the separation of the remaining, unreacted enantiomer. This method has a maximum theoretical yield of 50%. mdpi.com
Protein engineering and the screening of microbial strains are continually expanding the library of available ω-TAs, improving their stability, substrate scope, and tolerance to organic solvents, thereby enhancing their industrial applicability. mdpi.comalmacgroup.comnih.gov A transaminase can also be used to trigger an aza-Michael reaction, representing a novel biocatalytic disconnection for accessing desired piperidine scaffolds. researchgate.net
| ω-Transaminase Approach | Description | Theoretical Yield |
| Asymmetric Synthesis | Direct conversion of a prochiral ketone to a single enantiomer amine. nih.gov | Up to 100% |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic amine mixture, leaving the other enantiomer enriched. mdpi.com | Up to 50% |
| Deracemization | A one-pot process often using two stereocomplementary ω-TAs to convert a racemic amine completely into a single enantiomer. mdpi.com | Up to 100% |
Diastereoselective Synthesis and Chiral Control
Controlling diastereoselectivity is crucial when synthesizing piperidines with multiple stereocenters. Strategies are designed to direct the formation of one diastereomer over all others, often by taking advantage of the steric and electronic properties of the substrates and catalysts involved.
Asymmetric Nitro-Mannich/Reduction Cyclization Strategies for Substituted Piperidines
A highly effective method for the diastereoselective synthesis of functionalized piperidines is the nitro-Mannich (or aza-Henry) reaction followed by a reductive cyclization cascade. ucl.ac.uknih.govresearchgate.net The nitro-Mannich reaction is a carbon-carbon bond-forming step where a nitroalkane adds to an imine, creating a β-nitroamine product. nih.gov This step is critical as it can establish up to two new adjacent chiral centers. nih.gov
The reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine can yield β-nitro-amines with good to excellent diastereoselectivity. ucl.ac.ukresearchgate.net Following the formation of the β-nitroamine, a reductive cyclization is initiated. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the piperidine ring. Reagents such as BF₃·OEt₂ and Et₃SiH are used to effect this transformation, yielding stereochemically pure piperidines after purification. ucl.ac.ukresearchgate.net This cascade approach is versatile, allowing for the synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles, which serve as valuable precursors to complex piperidine alkaloids. nih.gov
| Reactants | Key Reaction | Diastereomeric Ratio (dr) / ee | Resulting Structure | Reference |
| β-aryl/heteroaryl substituted nitroalkanes + glyoxylate imine | Nitro-Mannich Reaction | 70:30 to >95:5 dr | β-nitro-amines | ucl.ac.uk, researchgate.net |
| γ-nitro ester + imine (in situ) | Nitro-Mannich/Lactamization Cascade | >99% de, >99% ee | Heavily decorated 5-nitropiperidin-2-one | nih.gov, nih.gov |
Resolution of Racemic Mixtures of Piperidine Derivatives
When a synthetic route produces a racemic mixture of a chiral piperidine, a resolution step is required to isolate the desired enantiomer. Chiral resolution separates a mixture of enantiomers that has already been formed. wikipedia.org
Diastereomeric Salt Crystallization Techniques
Diastereomeric salt crystallization is a classical and industrially scalable method for resolving racemic mixtures of amines or other basic compounds. wikipedia.org The strategy involves two main steps. First, the racemic piperidine derivative (a base) is reacted with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. wikipedia.org
Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess different physical characteristics, including solubility. wikipedia.org This difference in solubility allows for their separation in the second step: fractional crystallization. By carefully selecting the solvent system, one diastereomeric salt will preferentially crystallize out of the solution while the other remains dissolved. google.comresearchgate.net After the solid salt is isolated by filtration, the chiral resolving agent is chemically removed, yielding the desired, enantiomerically pure piperidine. wikipedia.org
| Chiral Resolving Agent Examples | Compound Type |
| Di-p-toluoyl-D-tartaric acid | Chiral Dicarboxylic Acid |
| Di-p-anisoyl-D-tartaric acid | Chiral Dicarboxylic Acid |
| (1R, 2R)-cyclohexanedicarboxylic acid | Chiral Dicarboxylic Acid |
| L/D-Malic Acid | Chiral Hydroxy Acid |
| (R)-(-)-Mandelic acid | Chiral Hydroxy Acid |
Chiral Chromatographic Resolution Techniques for Enantiopurification
The separation of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of enantiopure compounds like (R)-3-(Methylsulfonyl)piperidine. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful technique for this purpose. The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation.
Cellulose-based CSPs are widely used for the resolution of racemic piperidine derivatives. For instance, columns such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) and Chiralcel OJ (cellulose tris(4-methylbenzoate) coated on silica gel) have proven effective. nih.gov The resolution of racemic 1,3-dimethyl-4-phenylpiperidine intermediates, for example, has been successfully achieved using these columns, which often provide complementary separation results. nih.gov Another study utilized a reversed-phase cellulose (B213188) tris(4-methyl benzoate) column, known as Chiralcel OJ-R, to separate various racemic piperidine-2,6-dione compounds. capes.gov.br The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, and its composition, is critical for achieving optimal separation. The polarity of the substituents on the piperidine ring can also significantly influence the resolution efficiency on certain columns. nih.gov
Table 1: Chiral Stationary Phases for Piperidine Derivative Resolution
| Chiral Stationary Phase | Base Material | Common Application | Reference |
|---|---|---|---|
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Resolution of 1,3-dimethyl-4-phenylpiperidine intermediates | nih.gov |
| Chiralcel OJ | Cellulose tris(4-methylbenzoate) | Resolution of 1,3-dimethyl-4-phenylpiperidine intermediates | nih.gov |
| Chiralcel OJ-R | Cellulose tris(4-methyl benzoate) (Reversed Phase) | Separation of racemic piperidine-2,6-dione compounds | capes.gov.br |
General Synthetic Approaches for Piperidine Functionalization and Ring Formation
The synthesis of functionalized piperidines involves two primary strategic considerations: the formation of the piperidine ring itself and the introduction of specific functional groups onto the heterocyclic core. The assembly of the piperidine scaffold is often achieved through intramolecular cyclization reactions, where a linear precursor containing a nitrogen atom and a reactive electrophilic or unsaturated site is induced to form the six-membered ring. nih.govmdpi.com Alternatively, intermolecular cycloaddition reactions can construct the ring from two or more separate components. beilstein-journals.org Functionalization, such as the introduction of a methylsulfonyl group, can be performed either on a pre-formed piperidine ring or on a precursor molecule prior to cyclization.
Direct Sulfonylation Reactions of Piperidine Intermediates
Introducing a sulfonyl group onto a heterocyclic scaffold can be achieved through various methods. One approach involves the direct C-H sulfonylation of a suitable precursor. For example, a method for the C-sulfonylation of 4-alkylpyridines utilizes aryl sulfonyl chlorides and triethylamine in the presence of a catalytic amount of DMAP. acs.org This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine intermediate, resulting in the formal sulfonylation of an unactivated picolyl C-H bond. acs.org The resulting sulfonylated pyridine can then be reduced to the corresponding functionalized piperidine.
Another strategy involves the transition-metal-catalyzed ring-opening sulfonylation of aziridines, which provides access to β-amino sulfones. rsc.org While not a direct sulfonylation of a piperidine, this method constructs a key fragment that could be elaborated into a piperidine ring. Furthermore, copper-mediated C-H sulfonylation has been demonstrated for benzaldehydes, using a transient imine directing group formed in situ with an amino acid catalyst. nih.gov This highlights the potential for directed C-H functionalization strategies on related heterocyclic systems.
Intramolecular Cyclization Reactions for Piperidine Scaffold Construction
Intramolecular cyclization is a cornerstone of piperidine synthesis, involving the formation of a C-C or C-N bond to close the six-membered ring. nih.govmdpi.com These reactions can be categorized based on the type of bond being formed and the nature of the reactive groups involved. Key strategies include the cyclization of substrates containing a nitrogen nucleophile and an electrophilic carbon, or the cyclization involving radical or transition-metal-mediated processes. The stereochemical outcome of these reactions is often a critical challenge, which can be addressed through the use of chiral catalysts or auxiliaries. nih.gov
The cyclization of precursors containing an alkene moiety is a powerful method for constructing the piperidine ring. One such approach is the Wacker-type aerobic oxidative cyclization, where a palladium catalyst enables the cyclization of alkenes bearing a nitrogen nucleophile. organic-chemistry.org This method has been used to access various six-membered nitrogen heterocycles, including piperidines. Gold-catalyzed oxidative amination of non-activated alkenes represents another advanced strategy, allowing for the difunctionalization of a double bond with simultaneous N-heterocycle formation. nih.gov Furthermore, asymmetric aza-Michael reactions, promoted by chiral catalysts, can achieve the cyclization of substrates containing a Michael acceptor, leading to enantioenriched piperidines. rsc.org
Table 2: Examples of Alkene Cyclization Methods for Piperidine Synthesis
| Method | Catalyst / Reagent | Key Feature | Reference |
|---|---|---|---|
| Wacker-type Aerobic Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ | Base-free conditions, access to various heterocycles | organic-chemistry.org |
| Oxidative Amination | Gold(I) complex | Cyclization of non-activated alkenes | nih.gov |
| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid | Intramolecular reaction leading to enantioenriched piperidines | rsc.org |
Radical cyclizations offer a complementary approach to forming the piperidine scaffold, often proceeding under mild conditions and showing tolerance for a variety of functional groups. organic-chemistry.org A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org The choice of radical mediator, such as tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride, can enhance the diastereoselectivity of the reaction. organic-chemistry.org Another method employs a combination of photoredox, cobaloxime, and amine catalysis to mediate the radical cyclization of aldehydes with pendant alkenes. organic-chemistry.org Cobalt(II) catalysts have also been used to promote the intramolecular cyclization of linear amino-aldehydes, effectively producing piperidines, although competitive side reactions can sometimes occur. mdpi.com
Grignard Reactions in Piperidine Precursor Synthesis
Grignard reagents are highly valuable organometallic nucleophiles used in the synthesis of piperidine precursors, primarily for forming key carbon-carbon bonds. A practical application is the reaction of Grignard reagents with N-(tert-butylsulfinyl)-bromoimines in a continuous flow system, which yields various enantioenriched α-substituted piperidines with high diastereoselectivity. organic-chemistry.org In another example, the synthesis of 4-methoxyphencyclidine, a piperidine derivative, involves the addition of a Grignard reagent formed from 4-bromoanisole (B123540) to 1-(piperidin-1-yl)cyclohexane carbonitrile. dea.gov This reaction effectively constructs the quaternary carbon center of the target molecule. Additionally, the reaction between pyridine N-oxides and Grignard reagents has been explored as a stereoselective route to substituted piperidines. lu.se
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl/Heteroaryl Functionalization of Piperidines
The introduction of aryl and heteroaryl moieties into the piperidine scaffold is a crucial transformation in the synthesis of numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for achieving this functionalization with high efficiency and selectivity. acs.org These methods facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures. acs.org
One prominent approach involves the direct C-H arylation of piperidines. Research has demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation at the C4 position of piperidine derivatives. This method utilizes a directing group at the C3 position to achieve high regio- and stereoselectivity. acs.org The conditions for this transformation are notably mild, employing a low catalyst loading and an inexpensive base like potassium carbonate, while avoiding the need for silver additives. acs.org This strategy has been successfully applied to install a variety of functional groups, including electron-rich systems and those sensitive to oxidation. acs.org
Another significant strategy is the cross-coupling of pre-functionalized piperidines with aryl or heteroaryl partners. For instance, a general synthesis of 2-arylpiperidines has been developed through the palladium-catalyzed arylation of acylated 2-hydroxypiperidines with arylboronic acids. thieme-connect.comamanote.com This one-pot acylation and arylation procedure provides good yields and excellent diastereoselectivity, favoring the trans-2,6-substituted piperidines. thieme-connect.com The starting 2-hydroxypiperidines can be synthesized via an aza-Achmatowicz rearrangement of furfurylamines. thieme-connect.com
Furthermore, palladium catalysis is instrumental in the functionalization of piperidines through the use of organoindium reagents. These reagents, which can be prepared directly from aryl iodides and indium metal, participate in cross-coupling reactions with various electrophiles under palladium catalysis to yield functionalized piperidines. nih.gov
The development of advanced catalyst systems continues to broaden the scope of these reactions. For example, pyridine- and quinoline-carboxylate ligands have been shown to enhance the rate, yield, and scope of palladium-catalyzed transannular C–H arylation of various azabicycloalkanes, including piperidine derivatives. nih.govscinapse.io These advancements allow for the late-stage functionalization of complex molecules, which is particularly valuable in medicinal chemistry for the rapid generation of analogs to optimize biological activity. nih.gov
Table 1: Comparison of Palladium-Catalyzed Arylation Methods for Piperidines
| Method | Piperidine Substrate | Coupling Partner | Key Features | Reference |
| C(sp³)–H Arylation | C3-Directing Group Piperidine | Aryl Iodide | High regio- and stereoselectivity; Silver-free; Low catalyst loading. | acs.org |
| Acylation/Arylation | 2-Hydroxypiperidine | Arylboronic Acid | One-pot procedure; Good yields; Excellent trans-diastereoselectivity. | thieme-connect.comamanote.com |
| Transannular C–H Arylation | Azabicycloalkane (Piperidine derivative) | Aryl Halide | Enhanced rate and yield with specific ligands; Suitable for late-stage functionalization. | nih.govscinapse.io |
| Organoindium Coupling | Pre-functionalized Piperidine | Aryl Iodide derived Indium Reagent | Direct formation of organoindium reagent; Tolerant of protic solvents. | nih.gov |
| α-Functionalization | α-Hydroxy-β-lactam surrogate | Aryl Halide | Mild and stereospecific; Utilizes a strain-release approach. | researchgate.net |
Derivatization Reactions of Functionalized Piperidine Intermediates (e.g., Piperidine-4-carbaldehyde)
Functionalized piperidine intermediates, such as piperidine-4-carbaldehyde, serve as versatile building blocks for the synthesis of a wide array of more complex molecules. The aldehyde functionality, in particular, is a reactive handle that can participate in a multitude of chemical transformations.
A common and important intermediate is tert-butyl 4-formylpiperidine-1-carboxylate (1-Boc-piperidine-4-carboxaldehyde). sigmaaldrich.com The Boc protecting group provides stability and allows for selective reactions at the aldehyde. This intermediate is a solid at room temperature and is used as a reactant in the synthesis of various biologically active compounds, including Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, and selective 5-HT6 antagonists. sigmaaldrich.com
The aldehyde group can undergo a wide range of derivatization reactions, including:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
Grignard and Organolithium Addition: Reaction with organometallic reagents to form secondary alcohols.
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents.
Cyanohydrin Formation: Addition of hydrogen cyanide or a cyanide salt to form a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid. researchgate.net
Another important class of derivatization involves the use of piperidine-containing reagents to modify other molecules. For example, N-(4-aminophenyl)piperidine is used as a derivatization tag to improve the detection of organic acids in mass spectrometry. nsf.govnih.govresearchgate.net This derivatization enhances the proton affinity of the analytes, leading to significant increases in sensitivity. nsf.govnih.gov
Furthermore, piperazine-based derivatives, which are structurally related to piperidines, are used for the derivatization of carboxyl groups on peptides to enhance their signals in mass spectrometry analysis. nih.gov
The strategic derivatization of functionalized piperidine intermediates is a cornerstone of modern synthetic and medicinal chemistry, enabling the creation of diverse molecular libraries for drug discovery and other applications.
Table 2: Selected Derivatization Reactions of Piperidine-4-carbaldehyde
| Reaction Type | Reagents | Product Type | Significance |
| Reductive Amination | Amine, Reducing Agent | Substituted Piperidinemethyl-amine | Introduction of diverse amine functionalities. |
| Wittig Reaction | Phosphorus Ylide | 4-Vinylpiperidine derivative | Carbon-carbon double bond formation. |
| Grignard Addition | Grignard Reagent | 4-(Hydroxyalkyl)piperidine | Formation of chiral secondary alcohols. |
| Oxidation | Oxidizing Agent | Piperidine-4-carboxylic acid | Access to carboxylic acid derivatives. |
| Cyanohydrin Formation | HCN / NaCN | Piperidine-4-cyanohydrin | Intermediate for α-hydroxy acids. researchgate.net |
Industrial Production Methods for Related Piperidine Compounds
The industrial-scale synthesis of piperidine and its derivatives is essential for the pharmaceutical, agrochemical, and specialty chemical industries. wikipedia.org The parent piperidine is produced industrially through the hydrogenation of pyridine, often utilizing a molybdenum disulfide catalyst. wikipedia.org Another method involves a modified Birch reduction of pyridine with sodium in ethanol. wikipedia.org
For chiral piperidines, which are crucial components of many modern pharmaceuticals, scalable and efficient synthetic routes are of paramount importance. dicp.ac.cnthieme-connect.com Large-scale synthesis often requires addressing challenges such as cost of goods, process safety, and stereochemical control.
One approach to large-scale synthesis of substituted piperidines is through intramolecular aza-Michael reactions. For example, the synthesis of 2,6-trans-piperidines has been achieved on a large scale using this method with TBAF as a base. nih.gov While cesium carbonate also provided good yields, its poor solubility presented difficulties in scaling up. nih.gov
Continuous flow chemistry is another technology being adopted for the industrial production of chiral piperidines. A practical continuous flow protocol has been developed for the synthesis of various functionalized piperidines, offering high yields and excellent diastereoselectivity within short reaction times. acs.org This method's scalability makes it attractive for industrial applications. acs.org
The hydrogenation of pyridine derivatives remains a key industrial method. Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, heterogeneous catalysts like rhodium on carbon (Rh/C) allow for the complete hydrogenation of pyridines under relatively mild conditions (80 °C, 5 atm H₂ in water). organic-chemistry.org
Furthermore, the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon offers a simple and high-yielding procedure under mild conditions, avoiding harsh reagents. organic-chemistry.org
Contract manufacturing organizations (CMOs) play a significant role in the industrial production of piperidine-based active pharmaceutical ingredients (APIs). Companies like Lonza utilize patented continuous flow chemistry systems to reduce reaction times for piperidine ring modifications, enabling rapid production. pmarketresearch.com
The challenge of scalability from laboratory to industrial production is a significant consideration. Issues such as mass transfer inefficiencies and inconsistent mixing can lead to variations in product quality. pmarketresearch.com To address this, the implementation of Quality by Design (QbD) principles and Process Analytical Technology (PAT) is becoming increasingly important in the industrial production of piperidine derivatives. pmarketresearch.com
Table 3: Industrial Production Strategies for Piperidine Derivatives
| Method | Starting Material | Key Features | Industrial Relevance | Reference |
| Pyridine Hydrogenation | Pyridine | Use of catalysts like MoS₂ or Rh/C; Can be performed under various conditions. | Primary industrial route to piperidine. wikipedia.orgorganic-chemistry.org | |
| Intramolecular aza-Michael Reaction | N-tethered alkenes | Scalable for specific diastereomers (e.g., 2,6-trans). | Large-scale synthesis of substituted piperidines. nih.gov | |
| Continuous Flow Synthesis | N-(tert-butylsulfinyl)-bromoimine, Grignard reagents | Rapid, scalable, high yield, and high diastereoselectivity. | Modern, efficient production of chiral piperidines. acs.org | |
| Reduction of Pyridine N-oxides | Pyridine N-oxide | Mild conditions, high yield, avoids harsh reagents. | Alternative route to piperidines. organic-chemistry.org |
Reactivity Profile and Chemical Transformations of R 3 Methylsulfonyl Piperidine
Intermediary Role in Complex Molecule Synthesis
The structural features of (R)-3-(Methylsulfonyl)piperidine make it a useful intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The piperidine (B6355638) scaffold is a common motif in many biologically active compounds and pharmaceuticals. mdpi.comijnrd.org The methylsulfonyl group can act as a key functional handle for further transformations or contribute to the biological activity of the final product through its ability to form hydrogen bonds.
The synthesis of various substituted piperidines often involves multi-step sequences starting from readily available precursors. For instance, enantiomerically pure 3-amino substituted piperidines have been synthesized from L-glutamic acid, highlighting a strategy that could be adapted for the synthesis of sulfonylated analogues. niscpr.res.in The general versatility of the piperidine ring allows for its incorporation into a wide array of molecular architectures. mdpi.com
Functional Group Transformations and Derivatization on the Piperidine Ring and Methylsulfonyl Group
The chemical reactivity of this compound allows for a variety of functional group transformations and derivatizations on both the piperidine ring and the methylsulfonyl group.
On the Piperidine Ring:
The nitrogen atom of the piperidine ring is a primary site for derivatization. It can be functionalized through various reactions, including:
N-Alkylation, N-Arylation, and N-Acylation: These reactions allow for the introduction of a wide range of substituents on the nitrogen atom, modifying the compound's steric and electronic properties.
Boc-Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in multi-step synthesis to prevent unwanted side reactions. niscpr.res.innih.gov
The carbon atoms of the piperidine ring can also undergo transformations. For example, rhodium-catalyzed C-H functionalization can be used to introduce substituents at specific positions on the piperidine ring, with the regioselectivity often controlled by the choice of catalyst and protecting groups on the nitrogen. nih.gov
On the Methylsulfonyl Group:
The methylsulfonyl group itself can participate in chemical reactions, although it is generally considered a stable functional group. Potential transformations could include:
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: While less common, nucleophilic substitution at the sulfur atom or the adjacent methyl group could be envisioned under specific conditions.
The following table summarizes some common transformations:
| Reaction Type | Reagent/Catalyst | Position of Transformation | Product Type |
| N-Alkylation | Alkyl halide | Piperidine Nitrogen | N-Alkyl piperidine |
| N-Acylation | Acyl chloride | Piperidine Nitrogen | N-Acyl piperidine |
| Boc-Protection | Di-tert-butyl dicarbonate | Piperidine Nitrogen | N-Boc piperidine |
| C-H Functionalization | Rhodium catalyst | Piperidine Ring (C2, C4) | Substituted piperidine |
| Reduction | Reducing agents | Methylsulfonyl Group | Methylsufanylpiperidine |
Stereospecific Reactions at the Chiral Center and Remote Positions
The (R)-configuration at the C3 position of this compound introduces chirality into the molecule, which can direct the stereochemical outcome of subsequent reactions. Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.comslideshare.netslideshare.net
While specific examples of stereospecific reactions involving this compound are not extensively detailed in the provided search results, general principles of stereoselective synthesis can be applied. The existing chiral center can influence the approach of reagents, leading to the preferential formation of one diastereomer over another in reactions occurring at other positions on the piperidine ring. This is a common strategy in asymmetric synthesis.
The "memory of chirality" is another relevant concept where a transient chiral intermediate retains the stereochemical information of the starting material to influence the stereochemistry of the product. mdpi.com Although not directly documented for this compound, such principles are fundamental in the stereocontrolled synthesis of complex molecules containing chiral piperidine units.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For piperidine (B6355638) and its derivatives, the chemical shifts and coupling constants of the ring protons are characteristic. chemicalbook.comhmdb.cachemicalbook.comnih.govchemguide.co.uk The signals for the piperidine ring protons typically appear in the range of δ 1.4-3.0 ppm. chemicalbook.com The introduction of a methylsulfonyl group at the C-3 position influences the chemical shifts of the adjacent protons due to its electron-withdrawing nature.
A representative, though general, ¹H NMR spectrum of a substituted piperidine might show the following features:
Piperidine Ring Protons: A series of multiplets in the upfield region.
Methyl Protons: A singlet corresponding to the methyl group of the methylsulfonyl moiety.
The following table provides an illustrative example of expected ¹H NMR chemical shifts for a related compound, 3-methylpiperidine (B147322), which can offer insights into the general regions where piperidine proton signals appear. chemicalbook.com
Table 1: Illustrative ¹H NMR Data for 3-Methylpiperidine chemicalbook.com
| Assignment | Chemical Shift (ppm) |
|---|---|
| A | 2.97 |
| B | 2.500 |
| C | 2.192 |
| D | 1.761 |
| E | 1.614 |
| F | 1.50 |
| G | 1.43 |
| J | 1.010 |
| K | 0.830 |
Note: This data is for 3-methylpiperidine and serves as a general reference for the chemical shift regions of piperidine protons. chemicalbook.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. libretexts.orgresearchgate.net For piperidine derivatives, the carbon atoms of the ring typically resonate at specific chemical shifts, which are influenced by substituents. chemicalbook.comresearchgate.net The presence of the electron-withdrawing methylsulfonyl group at the C-3 position in (R)-3-(Methylsulfonyl)piperidine is expected to cause a downfield shift for the C-3 carbon and influence the shifts of the adjacent C-2 and C-4 carbons.
The following table shows typical ¹³C NMR chemical shifts for the parent piperidine molecule, providing a baseline for understanding the substituted compound.
Table 2: General ¹³C NMR Chemical Shifts for Piperidine
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-2, C-6 | ~47 |
| C-3, C-5 | ~27 |
| C-4 | ~25 |
Note: These are approximate values for the unsubstituted piperidine ring.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule. sdsu.eduresearchgate.net
COSY: A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). sdsu.edunih.gov This is instrumental in tracing the proton-proton connectivities throughout the piperidine ring. researchgate.net
HSQC: An HSQC experiment correlates proton signals with their directly attached carbon-13 nuclei. sdsu.eduresearchgate.netnih.gov This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal(s) from the ¹H NMR spectrum. researchgate.netnih.gov
These 2D NMR methods are crucial for the complete and accurate structural elucidation of complex molecules like this compound. researchgate.netcopernicus.org
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. nih.govbioconductor.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.govmdpi.com This high accuracy allows for the determination of the elemental formula of a compound by comparing the experimentally measured exact mass with the calculated exact masses of possible elemental compositions. For this compound (C₆H₁₃NO₂S), HRMS is essential to confirm its elemental composition. The ability of HRMS to provide high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. scielo.brodu.edu In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. nih.gov This method typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. scielo.br For this compound, ESI-MS would be used to confirm the molecular weight by observing the ion corresponding to the protonated molecule. massbank.eu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. For this compound, the key functional groups are the secondary amine of the piperidine ring and the sulfonyl group.
The IR spectrum of a piperidine derivative will exhibit characteristic peaks. rsc.orgwhiterose.ac.uk The N-H bond of the secondary amine in the piperidine ring typically shows a stretching vibration in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is usually observed in the 1020-1250 cm⁻¹ range. The sulfonyl group (SO₂) is characterized by two strong absorption bands: an asymmetric stretching vibration between 1300-1350 cm⁻¹ and a symmetric stretching vibration between 1120-1160 cm⁻¹. The presence of these specific bands in the IR spectrum provides strong evidence for the compound's molecular structure.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (Piperidine) | N-H Stretch | 3300 - 3500 |
| C-N Stretch | 1020 - 1250 | |
| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 |
| S=O Symmetric Stretch | 1120 - 1160 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's absolute configuration and detailed information about its conformation in the solid state.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. This analysis confirms the stereochemical purity of a sample, which is critical in pharmaceutical and chemical synthesis.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For piperidine derivatives, which may lack a strong UV chromophore, a pre-column derivatization step is often employed to attach a UV-active group, enhancing detection sensitivity. nih.gov For instance, derivatization with agents like p-toluenesulfonyl chloride can be utilized. nih.gov The separation of the derivatized enantiomers is then performed on a suitable chiral column, such as a Chiralpak AD-H column, using a specific mobile phase. nih.gov The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess. A resolution of greater than 4.0 between the enantiomer peaks indicates excellent separation. nih.gov
Table 2: Representative Chiral HPLC Method for Piperidine Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) nih.gov |
| Mobile Phase | 0.1% Diethylamine in Ethanol nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.govgoogle.com |
| Detection | UV at 228 nm (after derivatization) nih.gov |
| Column Temperature | 30 °C google.com |
| Expected Result | Baseline separation of (R) and (S) enantiomers with distinct retention times. |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's stoichiometric purity.
The molecular formula for this compound is C₆H₁₃NO₂S, with a molecular weight of 163.24 g/mol . achemblock.com The theoretical elemental composition can be calculated from this formula. An experimental result that closely matches these theoretical values provides strong confirmation of the compound's identity and purity. mdpi.com
Table 3: Elemental Composition of this compound (C₆H₁₃NO₂S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 44.16% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 8.03% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.58% |
| Oxygen | O | 16.00 | 2 | 32.00 | 19.60% |
| Sulfur | S | 32.06 | 1 | 32.06 | 19.64% |
| Total | | | | 163.234 | 100.00% |
Computational Chemistry and Theoretical Investigations of R 3 Methylsulfonyl Piperidine
Conformational Analysis and Energetics of the Piperidine (B6355638) Ring
The six-membered piperidine ring is a ubiquitous scaffold in pharmacologically active compounds, and its three-dimensional conformation is critical to its biological activity. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at the 3-position can occupy either an axial or an equatorial position. The energetic preference between these two orientations for the (R)-3-(methylsulfonyl)piperidine is dictated by steric and electronic interactions.
The primary determinant of conformational preference is steric hindrance, particularly the presence of 1,3-diaxial interactions. In the axial conformation of a 3-substituted piperidine, the substituent experiences steric repulsion from the axial hydrogens at the C2 and C4 positions. In contrast, the equatorial conformer places the substituent away from these axial hydrogens, resulting in a more stable, lower-energy state.
The equilibrium between the two chair conformers is dynamic, involving a ring-flip process that passes through higher-energy twist-boat and boat transition states. However, the energy barrier for this inversion is typically low enough for rapid interconversion at room temperature, meaning the molecule exists as a weighted average of its conformers, heavily favoring the equatorial form.
Table 1: Estimated Conformational Energies of this compound
| Conformer | Relative Energy (kcal/mol) | Key Interactions |
| Equatorial | 0 (Reference) | Minimized steric strain |
| Axial | > 2.0 (Estimated) | 1,3-diaxial interactions with axial hydrogens |
| Twist-Boat | ~5-6 (Estimated) | Torsional and angle strain |
Note: The energy values are illustrative estimates based on principles of conformational analysis. Precise values would require specific quantum chemical calculations.
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. bookpi.orgresearchgate.net These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding chemical behavior.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO represents the region most susceptible to accepting electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov For this compound, the lone pair of electrons on the nitrogen atom is expected to contribute significantly to the HOMO, making it a primary site for protonation and nucleophilic reactions. The sulfonyl group, with its electron-withdrawing nature, would lower the energy of the LUMO, influencing the molecule's susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. jddtonline.inforesearchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. In this compound, the MEP would show a strong negative potential around the oxygen atoms of the sulfonyl group and a lesser negative potential near the nitrogen atom, highlighting these as key sites for hydrogen bonding and interactions with electrophiles. jddtonline.info Positive potential would be concentrated around the hydrogen atoms, particularly the N-H proton.
Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability |
| Dipole Moment | ~3.5 D | Indicates a polar molecule with significant charge separation |
Note: These values are representative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). rsc.org
Molecular Dynamics Simulations for Solvent and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent. nih.gov For this compound, MD simulations can reveal detailed information about its solvation, conformational dynamics, and the specific intermolecular forces at play. researchgate.net
In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the observation of dynamic processes like hydrogen bond formation and breaking, and conformational changes of the piperidine ring.
Solvent Interactions: The methylsulfonyl group is a potent hydrogen bond acceptor due to the high electronegativity of its oxygen atoms. nih.gov MD simulations in an aqueous environment would show the formation of stable hydrogen bonds between these oxygen atoms and surrounding water molecules. The piperidine nitrogen, with its lone pair of electrons and attached hydrogen, can act as both a hydrogen bond acceptor and donor. These interactions are crucial for the molecule's solubility and how it interacts with biological macromolecules.
Analysis of MD Trajectories: The data from an MD simulation can be analyzed using various tools. A radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDF for water molecules around the sulfonyl oxygens would show a sharp peak at a short distance, quantifying the strong hydrogen bonding interaction. nih.gov The simulations also provide insights into the stability of the piperidine ring's conformation in solution and the flexibility of the methylsulfonyl side chain. dovepress.com
Prediction of Reaction Pathways and Transition States in Synthetic Routes
Computational chemistry is an invaluable tool for elucidating reaction mechanisms and predicting the feasibility of synthetic pathways. researchgate.net By calculating the potential energy surface for a proposed reaction, chemists can identify intermediates, transition states, and determine the activation energies required for chemical transformations. This approach can be applied to understand and optimize the synthesis of this compound.
A plausible synthetic route could involve the creation of the substituted piperidine ring through cyclization or the functionalization of a pre-existing piperidine scaffold. nih.govorganic-chemistry.org For instance, a key step might be an intramolecular cyclization of an acyclic precursor.
Modeling Reaction Pathways: Using quantum chemical methods, the geometries of reactants, products, and all transition states along a proposed reaction coordinate can be calculated. The transition state is the highest energy point on the lowest energy path between a reactant and a product. Locating this structure is critical for understanding the reaction's kinetics.
Activation Energy and Reaction Feasibility: The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for different potential synthetic routes, computational chemists can predict which pathway is most likely to be successful under given conditions. This predictive power allows for the rational design of synthetic strategies, saving significant time and resources in the laboratory. For chiral molecules like this compound, these calculations can also be used to predict and explain the stereochemical outcome of a reaction.
Table 3: Hypothetical Calculated Activation Energies for a Synthetic Step
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Feasibility |
| Intramolecular Cyclization (Pathway A) | DFT (B3LYP/6-31G) | 22.5 | Favorable under thermal conditions |
| Nucleophilic Substitution (Pathway B) | DFT (B3LYP/6-31G) | 35.1 | Requires high temperature or catalysis |
Note: These values are for illustrative purposes to demonstrate the application of computational chemistry in predicting reaction outcomes.
Structure-Based Chemical Design Principles
The this compound scaffold is a valuable starting point for structure-based drug design due to its specific stereochemical and electronic features. thieme-connect.comresearchgate.net Computational analysis of this structure provides key insights that guide the development of new, more potent, and selective therapeutic agents. nih.gov
Pharmacophoric Features: A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The key pharmacophoric features of this compound include:
A Chiral Center: The (R)-configuration at the C3 position provides stereospecificity, which is often crucial for selective binding to chiral biological targets like enzymes and receptors. researchgate.net
Hydrogen Bond Acceptors: The two oxygen atoms of the methylsulfonyl group are strong hydrogen bond acceptors. nih.gov This feature can be exploited to form specific interactions with hydrogen bond donor residues in a protein's active site.
Hydrogen Bond Donor/Acceptor: The secondary amine in the piperidine ring can function as both a hydrogen bond donor (N-H) and an acceptor (N lone pair), allowing for versatile interactions.
3D Scaffold: The rigid chair conformation of the piperidine ring provides a well-defined three-dimensional structure that can be used to orient substituents in precise vectors to probe the binding pocket of a target protein. enamine.netthieme-connect.com
Bioisosteric Replacement: The principles of computational chemistry can guide the modification of the this compound structure. For example, the methylsulfonyl group can be replaced by other groups with similar electronic and steric properties, a concept known as bioisosterism. tandfonline.compatsnap.comu-tokyo.ac.jp Computational analysis of properties like electrostatic potential can help identify suitable bioisosteres (e.g., a sulfonamide or a phosphonate) that might improve pharmacokinetic properties while maintaining or enhancing biological activity. researchgate.net By understanding the detailed molecular interactions through computational modeling, medicinal chemists can rationally design new molecules with improved therapeutic profiles. namiki-s.co.jpnih.gov
Q & A
Q. How can computational modeling optimize this compound derivatives for blood-brain barrier (BBB) penetration?
- Methodological Answer :
- QSPR Models : Predict logBB using descriptors like polar surface area (<70 Ų) and molecular weight (<400 Da).
- MD Simulations : Simulate BBB permeation (CHARMM force field) in lipid bilayers.
- P-gp Efflux Risk : Use SwissADME to identify P-glycoprotein substrate motifs. Derivatives with reduced hydrogen-bond donors (≤2) show improved BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
